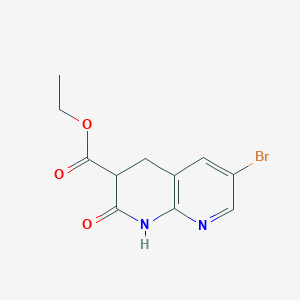

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

Descripción

Propiedades

Fórmula molecular |

C11H11BrN2O3 |

|---|---|

Peso molecular |

299.12 g/mol |

Nombre IUPAC |

ethyl 6-bromo-2-oxo-3,4-dihydro-1H-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C11H11BrN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3,5,8H,2,4H2,1H3,(H,13,14,15) |

Clave InChI |

NVRBKLMSRQDSPS-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1CC2=C(NC1=O)N=CC(=C2)Br |

Origen del producto |

United States |

Métodos De Preparación

Condensation of 2-Aminopyridine with Dialkyl Ethoxymethylenemalonate

The reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate in ethanol yields dialkyl N-(2-pyridyl)aminomethylenemalonate. This intermediate undergoes cyclization at elevated temperatures (180–220°C) in high-boiling solvents such as diethyl phthalate or mineral oil. The cyclization step forms the 4-hydroxy-1,8-naphthyridine-3-carboxylate core, which is subsequently functionalized.

Alkylation and Esterification Methods

N-Alkylation with Ethyl Iodide

The ethyl group at the 1-position is introduced via nucleophilic substitution. A mixture of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, potassium hydroxide, ethanol, water, and ethyl iodide is refluxed for 5 days. This method achieves 72% yield after recrystallization from ethanol.

Reaction Conditions Table

Bromination at the 6-Position

Bromine is introduced regioselectively at the 6-position using bromine or N-bromosuccinimide (NBS). For 1,2,3,4-tetrahydro-1,8-naphthyridines, bromination typically occurs in acetic acid or dichloromethane at 0–25°C. The Sigma-Aldrich entry for 6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (MFCD09881254) confirms the commercial availability of brominated intermediates, suggesting standardized bromination protocols.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or aqueous ethanol mixtures. Sodium or calcium salts of the carboxylic acid intermediate may form during synthesis, requiring acidification with HCl to regenerate the free acid before esterification. Characterization by melting point, NMR, and mass spectrometry ensures purity. For example, the sodium salt of a related compound (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate) exhibits a melting point of 270.6–272.0°C.

Alternative Pathways and Derivatives

Propyl and Benzyl Analogues

Replacing ethyl iodide with n-propyl iodide or benzyl chloride yields analogues with longer alkyl or aromatic substituents. For instance, 7-methyl-1,4-dihydro-4-oxo-1-n-propyl-1,8-naphthyridine-3-carboxylic acid is synthesized with a 72% yield using n-propyl iodide under similar conditions.

Challenges and Optimization Opportunities

-

Reaction Duration : The 5-day reflux period for alkylation could be optimized using microwave-assisted synthesis or phase-transfer catalysts.

-

Solvent Selection : High-boiling solvents like diethyl phthalate pose challenges in removal; switching to ionic liquids or dimethyl sulfoxide (DMSO) may improve efficiency.

-

Bromination Efficiency : While NBS is widely used, photochemical bromination could enhance regioselectivity and reduce byproducts.

Análisis De Reacciones Químicas

Tipos de reacciones

El 6-bromo-2-oxo-1,2,3,4-tetrahidro-1,8-naftiridina-3-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Las reacciones de reducción se pueden emplear para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes derivados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como aminas o tioles. Las condiciones de reacción típicamente implican temperaturas controladas, solventes específicos y, a veces, catalizadores para mejorar las velocidades de reacción y la selectividad .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

El 6-bromo-2-oxo-1,2,3,4-tetrahidro-1,8-naftiridina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y compuestos heterocíclicos.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Los investigadores están explorando su uso en el desarrollo de fármacos, particularmente por su potencial para interactuar con dianas biológicas específicas.

Industria: Se utiliza en el desarrollo de nuevos materiales y como intermediario en varios procesos químicos

Mecanismo De Acción

El mecanismo de acción del 6-bromo-2-oxo-1,2,3,4-tetrahidro-1,8-naftiridina-3-carboxilato de etilo involucra su interacción con dianas moleculares en sistemas biológicos. El compuesto puede unirse a enzimas o receptores específicos.

Comparación Con Compuestos Similares

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of 1,8-naphthyridine derivatives with substitutions at positions 3 (ester group) and 6 (halogen or other groups). Key analogs include:

Key Observations :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.